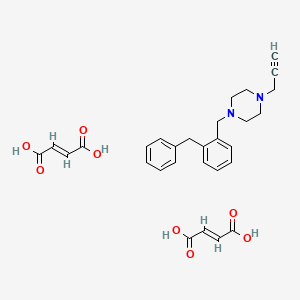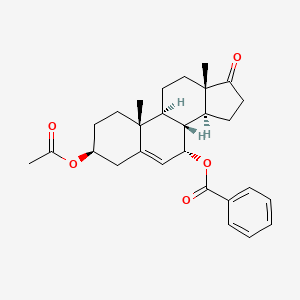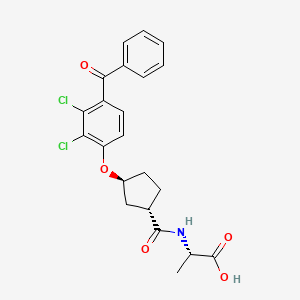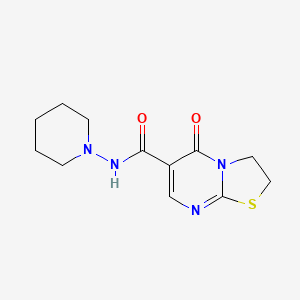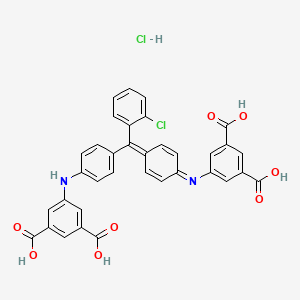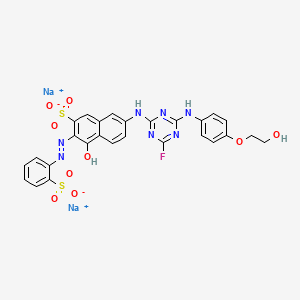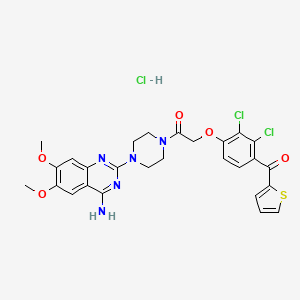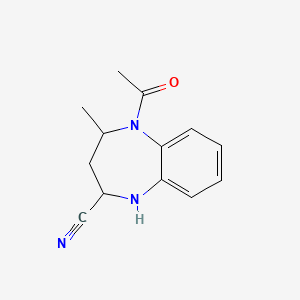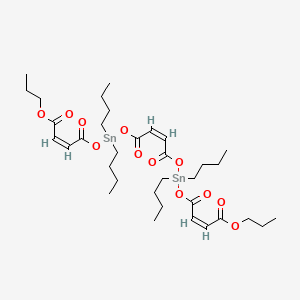
Dipropyl (Z,Z,Z)-6,6,13,13-tetrabutyl-4,8,11,15-tetraoxo-5,7,12,14-tetraoxa-6,13-distannoctadeca-2,9,16-trienedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
二丙基(Z,Z,Z)-6,6,13,13-四丁基-4,8,11,15-四氧代-5,7,12,14-四氧杂-6,13-二锡十八碳-2,9,16-三烯二酸酯是一种有机锡化合物。有机锡化合物以锡原子与有机基团键合为特征。由于其独特的化学性质,这些化合物广泛应用于各种工业应用中。
准备方法
合成路线和反应条件
有机锡化合物的合成通常涉及锡卤化物与有机配体的反应。例如,二丙基(Z,Z,Z)-6,6,13,13-四丁基-4,8,11,15-四氧代-5,7,12,14-四氧杂-6,13-二锡十八碳-2,9,16-三烯二酸酯的制备可能涉及以下步骤:
锡卤化物与有机配体的反应: 四氯化锡(SnCl4) 在受控条件下与有机配体(如丁基)反应。
中间化合物的形成: 反应通过形成中间有机锡化合物进行。
最终产物的形成: 中间化合物进行进一步反应,形成最终产物。
工业生产方法
有机锡化合物的工业生产通常涉及在专门反应器中进行大规模反应。该过程包括:
原料制备: 锡卤化物和有机配体的提纯。
受控反应条件: 保持特定的温度、压力和反应时间,以确保高产率和纯度。
产物分离和提纯: 使用蒸馏、结晶和色谱等技术分离和提纯最终产物。
化学反应分析
反应类型
有机锡化合物经历各种化学反应,包括:
氧化: 与氧化剂反应形成锡氧化物。
还原: 与还原剂反应形成较低氧化态的锡化合物。
取代: 用其他基团取代有机配体。
常用试剂和条件
氧化剂: 过氧化氢 (H2O2)、硝酸 (HNO3)。
还原剂: 硼氢化钠 (NaBH4)、氢化铝锂 (LiAlH4)。
取代试剂: 卤素、卤代烷。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生锡氧化物,而取代反应可能会产生具有不同有机基团的新型有机锡化合物。
科学研究应用
化学
有机锡化合物用作各种化学反应(包括聚合和有机合成)中的催化剂。
生物学
在生物学研究中,有机锡化合物因其作为抗菌和抗真菌剂的潜力而被研究。
医学
一些有机锡化合物在医药应用方面显示出前景,例如抗癌剂。
工业
有机锡化合物用于生产 PVC 稳定剂、杀生物剂和防污漆。
作用机制
有机锡化合物发挥其作用的机制涉及与细胞成分的相互作用。例如:
分子靶点: 有机锡化合物可能靶向酶,破坏其功能。
涉及的途径: 它们可能干扰细胞信号通路,导致细胞死亡或抑制生长。
相似化合物的比较
类似化合物
三丁基锡化合物: 广泛用于防污漆。
二丁基锡化合物: 用作聚合物生产中的催化剂。
单丁基锡化合物: 用于各种工业应用。
独特性
二丙基(Z,Z,Z)-6,6,13,13-四丁基-4,8,11,15-四氧代-5,7,12,14-四氧杂-6,13-二锡十八碳-2,9,16-三烯二酸酯因其特殊的结构而独一无二,与其他有机锡化合物相比,这种结构可能赋予其独特的化学和生物学特性。
属性
CAS 编号 |
85391-80-6 |
|---|---|
分子式 |
C34H56O12Sn2 |
分子量 |
894.2 g/mol |
IUPAC 名称 |
4-O-[dibutyl-[(Z)-4-[dibutyl-[(Z)-4-oxo-4-propoxybut-2-enoyl]oxystannyl]oxy-4-oxobut-2-enoyl]oxystannyl] 1-O-propyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C7H10O4.C4H4O4.4C4H9.2Sn/c2*1-2-5-11-7(10)4-3-6(8)9;5-3(6)1-2-4(7)8;4*1-3-4-2;;/h2*3-4H,2,5H2,1H3,(H,8,9);1-2H,(H,5,6)(H,7,8);4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4/b2*4-3-;2-1-;;;;;; |
InChI 键 |
XPRFIPGHPXGLGE-IWJHZLJPSA-J |
手性 SMILES |
CCCC[Sn](OC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCC)(CCCC)CCCC)(OC(=O)/C=C\C(=O)OCCC)CCCC |
规范 SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


